molecular formula C16H34N2O B13796229 N-(3-Aminopropyl)-N-hexylheptanamide CAS No. 67138-90-3

N-(3-Aminopropyl)-N-hexylheptanamide

Cat. No.: B13796229
CAS No.: 67138-90-3
M. Wt: 270.45 g/mol
InChI Key: ZYMVEPYXYYBRRH-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-hexylheptanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a hexyl chain and a 3-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-hexylheptanamide typically involves the reaction of hexylamine with 3-aminopropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-hexylheptanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-Aminopropyl)-N-hexylheptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-hexylheptanamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)-N-dodecylpropanediamine
  • N-(3-Aminopropyl)methacrylamide
  • N-(2-Aminoethyl)-3-aminopropyltriethoxysilane

Uniqueness

N-(3-Aminopropyl)-N-hexylheptanamide is unique due to its specific combination of a hexyl chain and a 3-aminopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

67138-90-3

Molecular Formula

C16H34N2O

Molecular Weight

270.45 g/mol

IUPAC Name

N-(3-aminopropyl)-N-hexylheptanamide

InChI

InChI=1S/C16H34N2O/c1-3-5-7-9-12-16(19)18(15-11-13-17)14-10-8-6-4-2/h3-15,17H2,1-2H3

InChI Key

ZYMVEPYXYYBRRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CCCCCC)CCCN

Origin of Product

United States

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